(1,1-Dioxidotetrahydro-2H-thiopyran-4-YL)acetic acid
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Overview
Description
(1,1-Dioxidotetrahydro-2H-thiopyran-4-YL)acetic acid is a chemical compound with the molecular formula C7H12O4S and a molecular weight of 192.24 g/mol It is known for its unique structure, which includes a thiopyran ring with a dioxido group and an acetic acid moiety
Scientific Research Applications
(1,1-Dioxidotetrahydro-2H-thiopyran-4-YL)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,1-Dioxidotetrahydro-2H-thiopyran-4-YL)acetic acid typically involves the oxidation of tetrahydrothiopyran derivatives. One common method includes the use of oxidizing agents such as hydrogen peroxide or peracids to introduce the dioxido group into the thiopyran ring . The reaction conditions often require controlled temperatures and pH to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These methods allow for better control over reaction parameters and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(1,1-Dioxidotetrahydro-2H-thiopyran-4-YL)acetic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the dioxido group back to a sulfide.
Substitution: The acetic acid moiety can participate in esterification and amidation reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Esterification Reagents: Alcohols, acid catalysts.
Amidation Reagents: Amines, coupling agents.
Major Products Formed
Sulfone Derivatives: Formed through oxidation.
Sulfide Derivatives: Formed through reduction.
Esters and Amides: Formed through substitution reactions.
Mechanism of Action
The mechanism of action of (1,1-Dioxidotetrahydro-2H-thiopyran-4-YL)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The dioxido group can participate in redox reactions, while the acetic acid moiety can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl (1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetate: A methyl ester derivative with similar reactivity.
1,1-Dioxidotetrahydro-2H-thiopyran-4-ylamine: An amine derivative with different functional properties.
Uniqueness
(1,1-Dioxidotetrahydro-2H-thiopyran-4-YL)acetic acid is unique due to its combination of a thiopyran ring with a dioxido group and an acetic acid moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-(1,1-dioxothian-4-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4S/c8-7(9)5-6-1-3-12(10,11)4-2-6/h6H,1-5H2,(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNKGPJTYNUEAKE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCC1CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1224869-02-6 |
Source
|
Record name | 2-(1,1-dioxo-1lambda6-thian-4-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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